

# An In-depth Technical Guide to 2-(Dimethylamino)benzaldehyde (CAS 579-72-6)

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## Compound of Interest

Compound Name: 2-(Dimethylamino)benzaldehyde

Cat. No.: B1293426

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## Introduction

**2-(Dimethylamino)benzaldehyde**, with CAS registry number 579-72-6, is an aromatic aldehyde featuring a dimethylamino group at the ortho position relative to the formyl group. This substitution pattern imparts distinct electronic and steric properties compared to its more common para-isomer, making it a valuable and specific reagent in organic synthesis and medicinal chemistry. The electron-donating nature of the dimethylamino group activates the benzene ring, while its proximity to the aldehyde function can influence reactivity and introduce unique intramolecular interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in research and development.

## Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. **2-(Dimethylamino)benzaldehyde** is typically a clear, light green to yellow liquid, a physical state that distinguishes it from its solid para-isomer.<sup>[1]</sup> Its key properties are summarized below.

## Physicochemical Data

Property	Value	Source(s)
CAS Number	579-72-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	149.19 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Clear, light green to yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	115-120 °C at 5 Torr; 244.7±13.0 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[3]</a>
Density	1.072 - 1.1 g/cm <sup>3</sup> (Predicted/Reported)	<a href="#">[1]</a> <a href="#">[3]</a>
Flash Point	89.8±9.2 °C	<a href="#">[3]</a>
Refractive Index	1.596	<a href="#">[3]</a>
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	<a href="#">[1]</a>
Storage Conditions	2-8°C, under inert atmosphere	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Spectroscopic Profile

The structural identity of **2-(Dimethylamino)benzaldehyde** is unequivocally confirmed by its spectroscopic data.

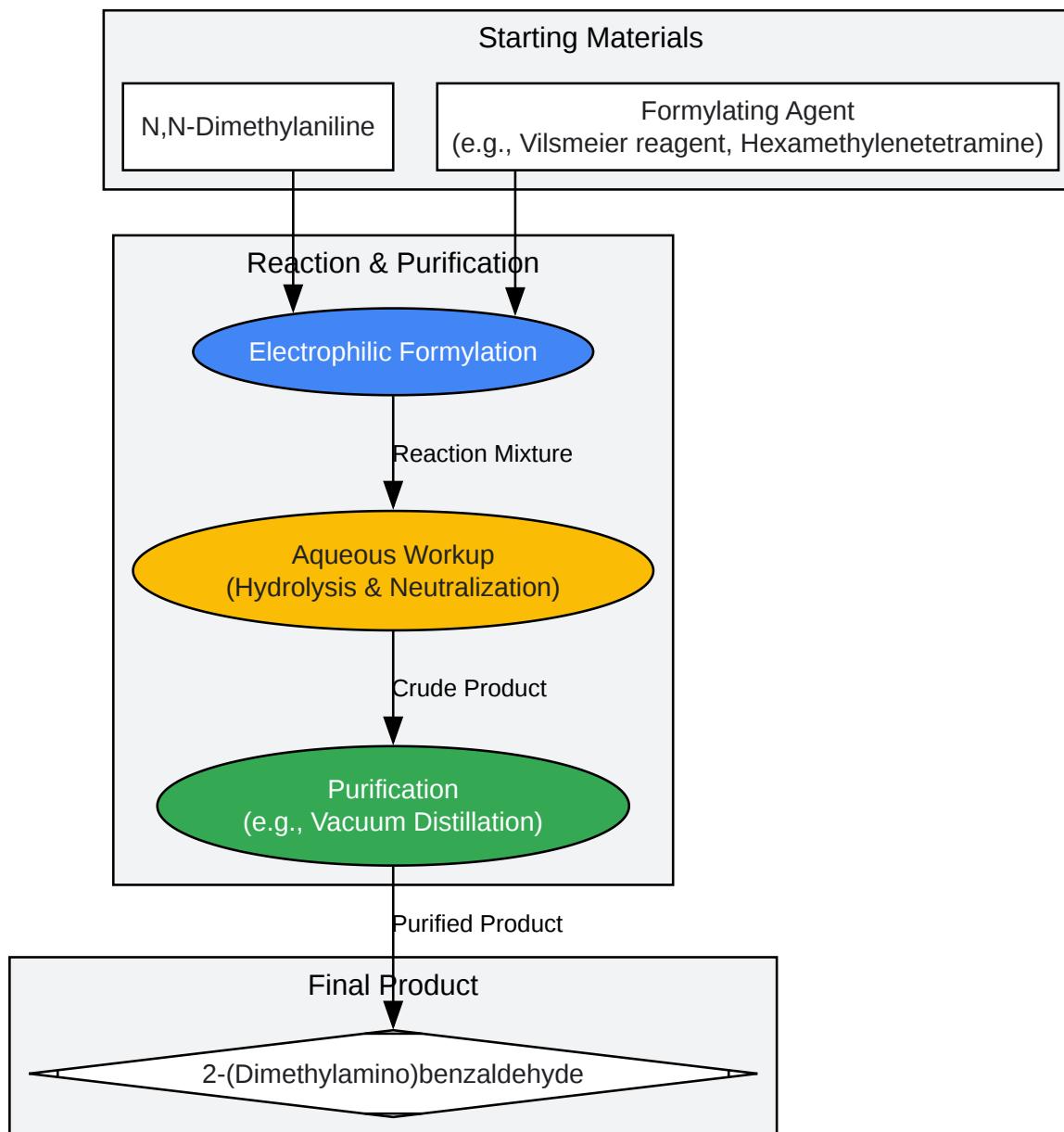
Spectroscopy	Key Features	Source(s)
<sup>1</sup> H NMR	Data available in literature, characteristic peaks for aldehyde proton (~9.8-10.0 ppm), aromatic protons, and N-methyl protons (~3.0 ppm).	[5][6]
<sup>13</sup> C NMR	Data available in literature, characteristic peaks for carbonyl carbon (~190 ppm), aromatic carbons, and N-methyl carbons.	[5]
Mass Spec (GC-MS)	Molecular ion peak consistent with exact mass (149.08406 g/mol ).	[3][7]
InChIKey	DGPBVJWCIDNDPN-UHFFFAOYSA-N	[2][3][7]

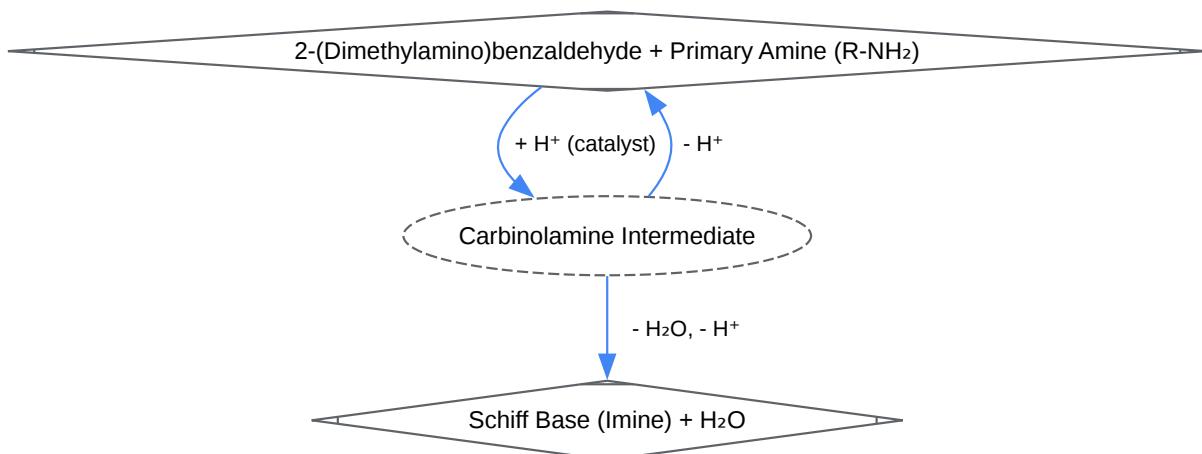
## Part 2: Synthesis and Manufacturing

The synthesis of **2-(Dimethylamino)benzaldehyde** is less commonly documented than its para-isomer, but established routes exist. A prevalent method involves the formylation of N,N-dimethylaniline. The choice of formylating agent and reaction conditions is critical to favor ortho-substitution and achieve high yields.

## General Synthesis Workflow

The synthesis typically follows a standard path from starting materials to the purified final product. The critical step is the electrophilic formylation of the activated aromatic ring, followed by an aqueous workup and purification, often by vacuum distillation, to isolate the target compound.





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